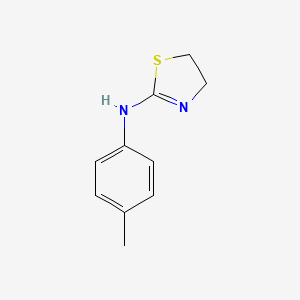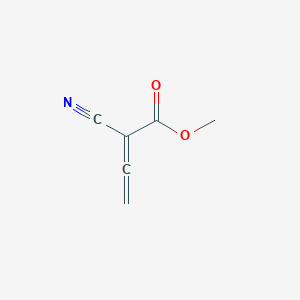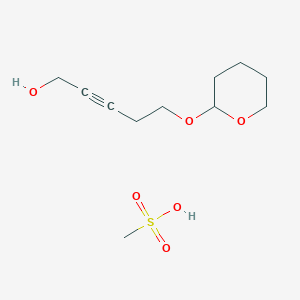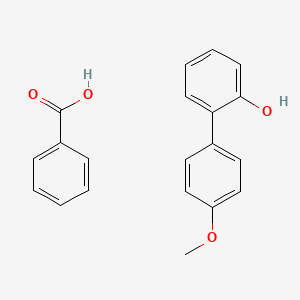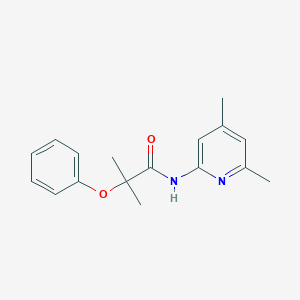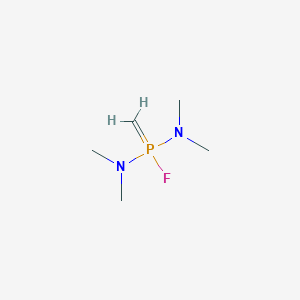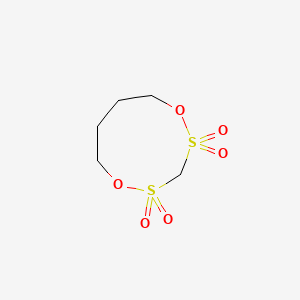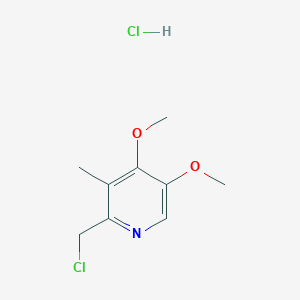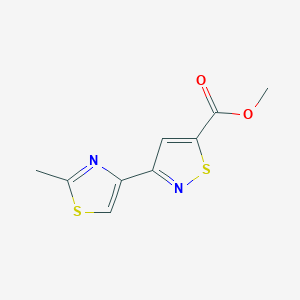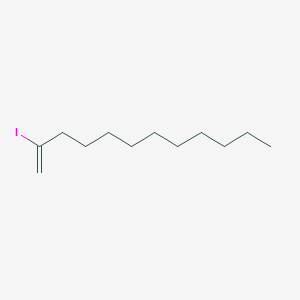
2-Iodododec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodododec-1-ene is an organic compound with the molecular formula C12H23I It is an iodinated alkene, specifically a dodecene with an iodine atom attached to the second carbon of the double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodododec-1-ene can be synthesized through several methods. One common approach involves the halogenation of dodecene. The reaction typically involves the addition of iodine to the double bond of dodecene in the presence of a catalyst or under specific conditions to ensure regioselectivity. Another method involves the use of organometallic reagents, such as the reaction of dodecylmagnesium bromide with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where dodecene is reacted with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and other electrophiles.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride.
Major Products
Substitution: Functionalized alkenes with groups like hydroxyl, cyano, or amino.
Addition: Dihalogenated or halohydrin products.
Elimination: Alkynes such as dodecyne.
Aplicaciones Científicas De Investigación
2-Iodododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Iodododec-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Iodododec-1-ene can be compared with other iodinated alkenes and similar compounds:
1-Iodododec-1-ene: Similar structure but with the iodine atom on the first carbon.
2-Bromododec-1-ene: Bromine instead of iodine, leading to different reactivity and applications.
2-Chlorododec-1-ene: Chlorine instead of iodine, also affecting reactivity and applications.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it valuable in specific synthetic applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of chemistry and industry
Propiedades
Número CAS |
104849-67-4 |
|---|---|
Fórmula molecular |
C12H23I |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
2-iodododec-1-ene |
InChI |
InChI=1S/C12H23I/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 |
Clave InChI |
DVQRLPSWIFAIIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
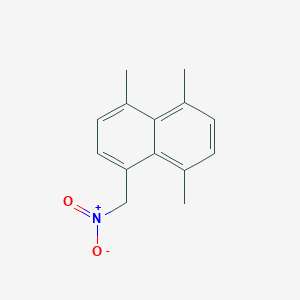
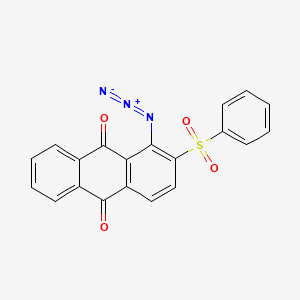
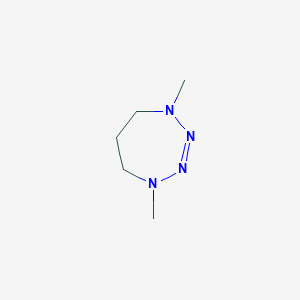
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
